Molecular Structural Differentiation: m-Nitro-N-octadecylbenzamide vs. Unsubstituted N-Octadecylbenzamide (ODB)
The presence of the meta-nitro group in m-nitro-N-octadecylbenzamide creates a fundamentally different molecular packing motif compared to the unsubstituted analog N-octadecylbenzamide (ODB, CAS 19083-52-4). STM imaging of ODB on graphite reveals a stripe-shaped lamella structure wherein molecules align with the alkyl chains parallel to each other and perpendicular to the lamella boundaries, with intermolecular spacing dictated primarily by van der Waals interactions between alkyl chains and hydrogen bonding between amide groups [1]. The nitro group in the target compound introduces a permanent dipole and steric bulk at the headgroup, which is predicted to disrupt this simple lamellar packing and induce offset or interdigitated arrangements characteristic of nitroaromatic amphiphiles on graphitic surfaces [2]. While direct STM data for the target compound are not yet published, the class-level inference from structurally related nitrobenzamides indicates that substitution at the meta position yields mosaic or herringbone patterns rather than the parallel stripes observed for ODB, with corresponding differences in monolayer periodicity and defect density [3].
| Evidence Dimension | Self-assembled monolayer morphology on graphite |
|---|---|
| Target Compound Data | Predicted: mosaic or offset packing; stripe formation disrupted by nitro group dipole and sterics |
| Comparator Or Baseline | N-octadecylbenzamide (ODB): stripe-shaped lamella structure observed by STM; alkyl chains parallel, headgroups aligned |
| Quantified Difference | Not directly quantified for target compound; ODB lamella spacing ~4.5-5 nm based on extended chain length; nitro substitution expected to alter periodicity and packing symmetry |
| Conditions | Solution-solid interface on highly oriented pyrolytic graphite (HOPG) under ambient conditions |
Why This Matters
For researchers designing surface patterns or studying 2D crystallization, the nitro-substituted compound offers a distinct self-assembly pathway that cannot be replicated by ODB, enabling different interfacial functionalities.
- [1] Qian P, Nanjo H, Yokoyama T, Suzuki TM. Characteristic Molecular Patterns Formed by N-Octadecylbenzamide and N-8-Quinolyloctadecanamide Self-assembled on a Graphite Surface. Chem Lett. 1999;28(11):1229-1230. View Source
- [2] Cyr DM, Venkataraman B, Flynn GW. STM Investigations of Organic Molecules Physisorbed at the Liquid-Solid Interface. Chem Mater. 1996;8(8):1600-1615. View Source
- [3] De Feyter S, De Schryver FC. Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy. Chem Soc Rev. 2003;32(3):139-150. View Source
